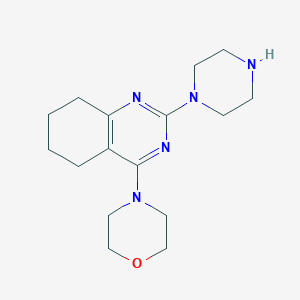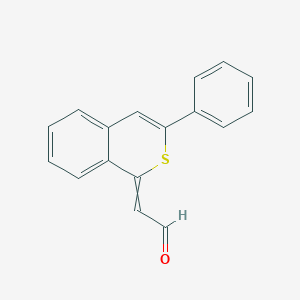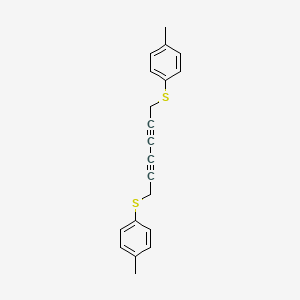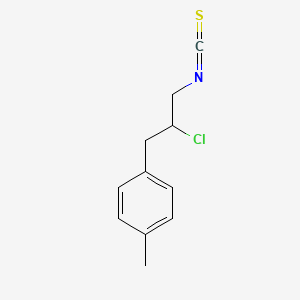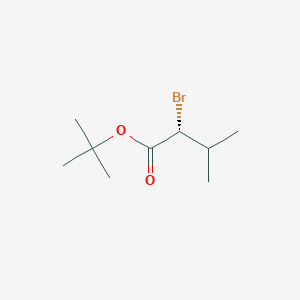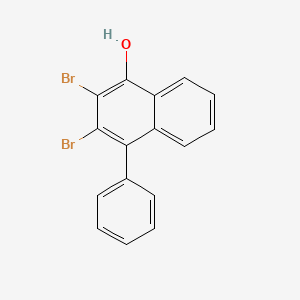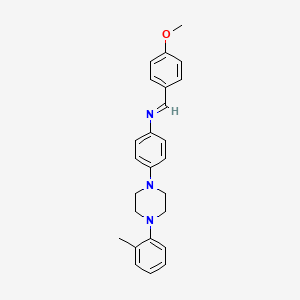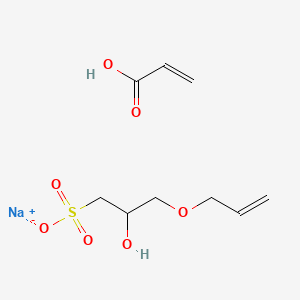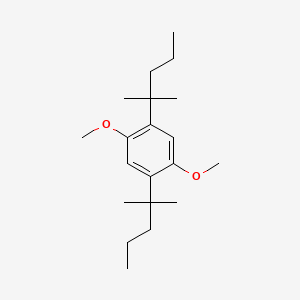![molecular formula C33H48O6 B14435541 4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid CAS No. 79294-39-6](/img/structure/B14435541.png)
4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives It features a complex structure with a methoxy group, an octadecyloxy group, and a benzoyloxy group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: The initial step involves the esterification of 3-methoxy-4-hydroxybenzoic acid with octadecanol to form 3-methoxy-4-(octadecyloxy)benzoic acid.
Benzoylation: The next step is the benzoylation of the esterified product with benzoyl chloride to introduce the benzoyloxy group.
Hydrolysis: Finally, the hydrolysis of the benzoylated product yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The benzoyloxy group can be reduced to a hydroxyl group.
Substitution: The octadecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: 4-{[3-Carboxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid.
Reduction: 4-{[3-Methoxy-4-(octadecyloxy)hydroxy]benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may disrupt microbial cell membranes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
4-{[3-Methoxy-4-(decyloxy)benzoyl]oxy}benzoic acid: Similar structure but with a shorter alkyl chain.
4-{[3-Methoxy-4-(dodecyloxy)benzoyl]oxy}benzoic acid: Similar structure but with a medium-length alkyl chain.
4-{[3-Methoxy-4-(hexadecyloxy)benzoyl]oxy}benzoic acid: Similar structure but with a slightly shorter alkyl chain.
Uniqueness
4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid is unique due to its long octadecyloxy chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in drug delivery systems and specialty chemicals.
Propiedades
Número CAS |
79294-39-6 |
|---|---|
Fórmula molecular |
C33H48O6 |
Peso molecular |
540.7 g/mol |
Nombre IUPAC |
4-(3-methoxy-4-octadecoxybenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C33H48O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-38-30-24-21-28(26-31(30)37-2)33(36)39-29-22-19-27(20-23-29)32(34)35/h19-24,26H,3-18,25H2,1-2H3,(H,34,35) |
Clave InChI |
XINYXFQKDHUQAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


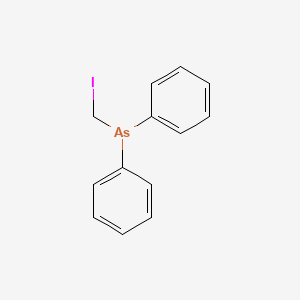
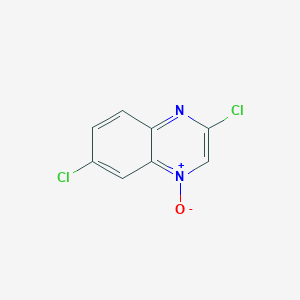
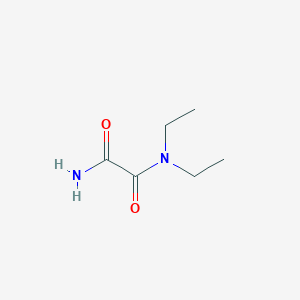
![2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435490.png)
